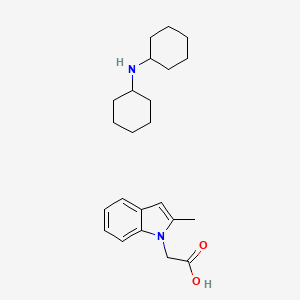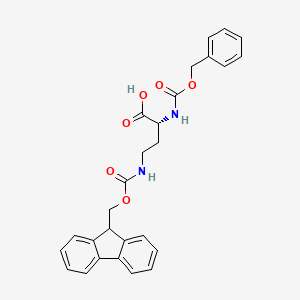
Fmoc-L-norleucine n-hydroxysuccinimide ester
Overview
Description
Fmoc-L-norleucine n-hydroxysuccinimide ester is a chemical compound with the molecular formula C25H26N2O6 and a molecular weight of 450.49 g/mol . It is commonly used in peptide synthesis as a reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . The compound is known for its efficiency in forming these derivatives in high yield, making it a valuable tool in various biochemical applications .
Mechanism of Action
Target of Action
Fmoc-L-norleucine N-hydroxysuccinimide ester is primarily used in the field of proteomics research . Its main targets are the hydroxy-amino acids in proteins . The compound is used to selectively prepare N-(9-fluorenylmethoxycarbonyl) derivatives of these amino acids .
Mode of Action
The compound works by reacting with the hydroxy-amino acids to form N-(9-fluorenylmethoxycarbonyl) derivatives . This reaction is facilitated by the N-hydroxysuccinimide ester group in the compound, which acts as a good leaving group, making the compound highly reactive towards nucleophiles such as the amino group in amino acids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. Specifically, it is used in the synthesis of glycopeptides . By reacting with the hydroxy-amino acids in proteins, it allows for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of these amino acids, which are key intermediates in the synthesis of glycopeptides .
Pharmacokinetics
The compound is stable at temperatures between 0-8°C , which helps maintain its reactivity and ensures its effectiveness in the preparation of N-(9-fluorenylmethoxycarbonyl) derivatives.
Result of Action
The result of the compound’s action is the formation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . These derivatives are key intermediates in the synthesis of glycopeptides . Thus, the compound plays a crucial role in proteomics research, particularly in the study and synthesis of glycoproteins.
Biochemical Analysis
Biochemical Properties
The role of Fmoc-L-norleucine N-hydroxysuccinimide ester in biochemical reactions is primarily as a reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with intermediate glycosylamines produced by microwave-assisted deglycosylation . This derivatization reaction can be effectively achieved under 40 °C for 1 h .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-norleucine n-hydroxysuccinimide ester typically involves the reaction of Fmoc-L-norleucine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-norleucine n-hydroxysuccinimide ester primarily undergoes substitution reactions, where the ester group reacts with nucleophiles such as amines to form amide bonds . This reaction is crucial in peptide synthesis, where the ester acts as a protecting group for amino acids .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include bases like N,N-diisopropylethylamine (DIPEA) and solvents such as DCM . The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products: The major products formed from reactions involving this compound are N-(9-fluorenylmethoxycarbonyl) derivatives of amino acids . These derivatives are essential intermediates in the synthesis of peptides and other complex biomolecules .
Scientific Research Applications
Fmoc-L-norleucine n-hydroxysuccinimide ester has a wide range of applications in scientific research. In chemistry, it is used in the synthesis of peptides and glycopeptides, where it serves as a protecting group for amino acids . In biology, the compound is employed in the study of protein-protein interactions and the development of peptide-based drugs . In medicine, it is used in the synthesis of therapeutic peptides and as a tool for drug discovery . Industrial applications include the large-scale production of peptides for research and pharmaceutical purposes .
Comparison with Similar Compounds
Similar compounds to Fmoc-L-norleucine n-hydroxysuccinimide ester include Fmoc-L-leucine n-hydroxysuccinimide ester and Fmoc-L-isoleucine n-hydroxysuccinimide ester . These compounds also serve as protecting groups for amino acids in peptide synthesis . this compound is unique in its ability to form derivatives with specific amino acids, making it a valuable tool in the synthesis of complex peptides .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-2-3-12-21(24(30)33-27-22(28)13-14-23(27)29)26-25(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,31)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZUSHCSKUMSHO-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B613317.png)
